![molecular formula C14H15N3O2 B563857 3-Amino-1-methyl-5H-pyrido[4,3-b]indole-13C2,15N Acetate CAS No. 1216852-93-5](/img/structure/B563857.png)

3-Amino-1-methyl-5H-pyrido[4,3-b]indole-13C2,15N Acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

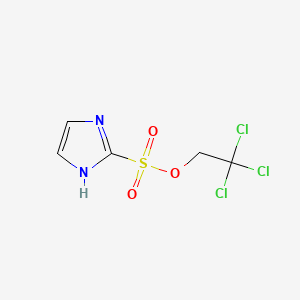

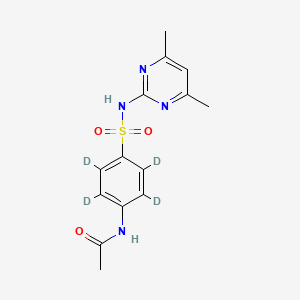

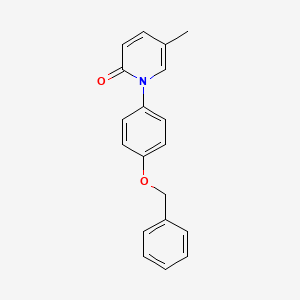

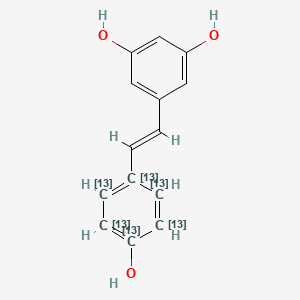

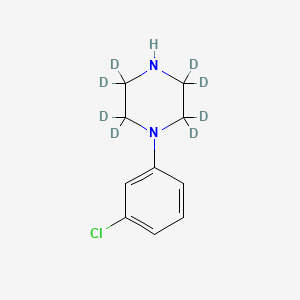

3-Amino-1-methyl-5H-pyrido[4,3-b]indole-13C2,15N Acetate is a unique chemical compound . It has an empirical formula of C12H11N3 and a molecular weight of 197.24 . It’s important to note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The SMILES string for this compound is Cc1nc(N)cc2[nH]c3ccccc3c12 . This provides a textual representation of the compound’s molecular structure.Chemical Reactions Analysis

The compound is known to bind to DNA covalently after metabolic activations . It is oxidized to the corresponding hydroxylamines (N-OH-Trp-P-2 and N-OH-Glu-P-1) by microsomes . These are further activated by cytosol to the O-acyl derivatives, which bind covalently with DNA .Physical And Chemical Properties Analysis

The compound has a melting point of 260-262°C . It is slightly soluble in methanol and water . It should be stored in a refrigerator .科学的研究の応用

DNA Modification : 3-Amino-1-methyl-5H-pyrido[4,3-b]indole is a known mutagen/carcinogen, which modifies deoxyribonucleic acid. The active metabolite of this compound interacts with DNA, leading to the formation of a covalently bound structure that contributes to the initial chemical events in carcinogenesis (Hashimoto, Shudo, & Okamoto, 1984).

Activation and Reaction with DNA : This compound, when activated metabolically, binds to DNA. Studies have identified an active metabolite formed in this process and have detailed its reaction with DNA under various conditions (Hashimoto, Shudo, & Okamoto, 1980).

Role in Carcinogenesis : Research indicates that 3-Amino-1-methyl-5H-pyrido[4,3-b]indole acts as an initiator in carcinogenesis, particularly in mouse skin. This compound is not considered a complete carcinogen by itself (Takahashi et al., 1986).

Synthesis and Mutagenicity : The synthesis of mutagenic compounds like 3-Amino-1-methyl-5H-pyrido[4,3-b]indole and their identification in pyrolysates is crucial for understanding the formation and mutagenicity of such compounds (Akimoto et al., 1977).

Isolation and Detection : Solid-phase extraction methods have been optimized for the isolation and determination of mutagenic amines, including 3-Amino-1-methyl-5H-pyrido[4,3-b]indole, in various samples such as beef extracts. These methods are crucial for detecting and quantifying the presence of these compounds in food sources (Galceran, Pais, & Puignou, 1996).

Safety And Hazards

特性

IUPAC Name |

acetic acid;1-methyl-5H-(5,6-13C2)pyridino[4,3-b]indol-3-(15N)amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3.C2H4O2/c1-7-12-8-4-2-3-5-9(8)15-10(12)6-11(13)14-7;1-2(3)4/h2-6,15H,1H3,(H2,13,14);1H3,(H,3,4)/i6+1,11+1,13+1; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AASZBFHIHXZWRI-PAVKVDAISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C3=CC=CC=C3NC2=CC(=N1)N.CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C3=CC=CC=C3NC2=[13CH][13C](=N1)[15NH2].CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-1-methyl-5H-pyrido[4,3-b]indole-13C2,15N Acetate | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(4aR,6R,7R,8R,8aR)-7-acetamido-6-(4-nitrophenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate](/img/structure/B563775.png)

![5-[4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridyl]ethoxy-d4]benzylidene]-2,4-thiazolidinedione](/img/structure/B563789.png)

![Ethyl 2-[5-(2-methyl-1,3-dioxolan-2-YL)-2-pyridyl]acetate](/img/structure/B563792.png)